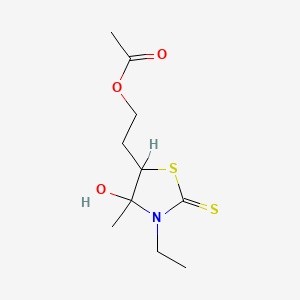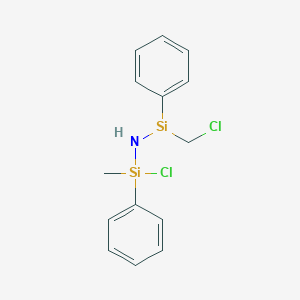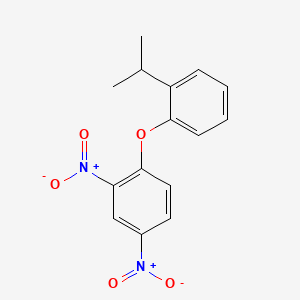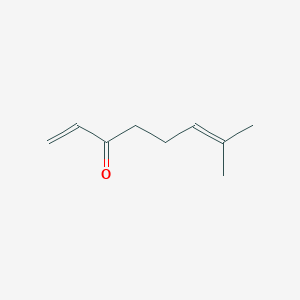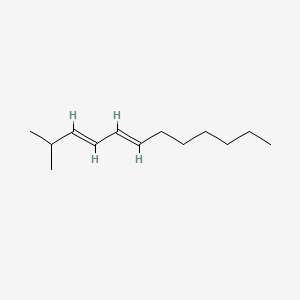
3,5-Dodecadiene, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dodecadiene, 2-methyl- is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with a diene structure, meaning it contains two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2-methyl-3,5-dodecadiyne. This reaction is carried out under controlled conditions using a palladium catalyst and hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dodecadiene, 2-methyl- can be achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters are optimized to achieve efficient conversion rates and minimize by-products.
Types of Reactions:
Oxidation: 3,5-Dodecadiene, 2-methyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reduction reactions can convert the double bonds in 3,5-Dodecadiene, 2-methyl- to single bonds, forming saturated hydrocarbons. Hydrogen gas (H2) in the presence of a nickel catalyst is often used for this purpose.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine (Cl2) or bromine (Br2) is a typical example.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with a nickel catalyst at elevated temperatures (50-100°C).
Substitution: Cl2 or Br2 in the presence of a catalyst such as iron (Fe) at room temperature.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2-methyl-dodecane.
Substitution: Formation of halogenated derivatives like 2-methyl-3,5-dodecadiene chloride or bromide.
Applications De Recherche Scientifique
3,5-Dodecadiene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, lubricants, and additives.
Mécanisme D'action
The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-butadiene: A diene with a similar structure but shorter carbon chain.
3,5-Dodecadiene: The parent compound without the methyl substitution.
2-Methyl-3,5-hexadiene: A shorter chain analogue with similar reactivity.
Uniqueness: 3,5-Dodecadiene, 2-methyl- stands out due to its specific molecular structure, which imparts unique chemical properties and reactivity. The presence of the methyl group at the 2-position enhances its stability and influences its reactivity in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
28980-74-7 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
Clé InChI |
HULVBFBDOCMWOT-HULFFUFUSA-N |
SMILES isomérique |
CCCCCC/C=C/C=C/C(C)C |
SMILES canonique |
CCCCCCC=CC=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
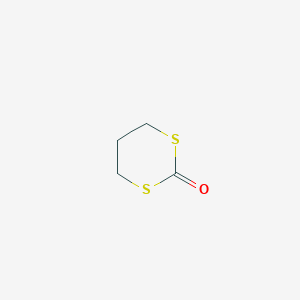
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
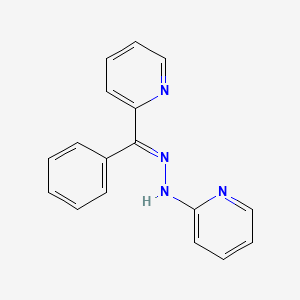
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

